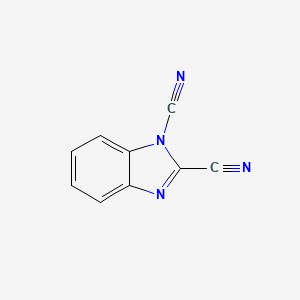

1H-Benzimidazole-1,2-dicarbonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

benzimidazole-1,2-dicarbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4N4/c10-5-9-12-7-3-1-2-4-8(7)13(9)6-11/h1-4H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZXRUGYLXYSTSA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(N2C#N)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20663499 | |

| Record name | 1H-Benzimidazole-1,2-dicarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20663499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55810-28-1 | |

| Record name | 1H-Benzimidazole-1,2-dicarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20663499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis and Characterization

Postulated Synthetic Pathways

One could envision a synthetic strategy starting with the readily available 1H-benzimidazole-2-carbonitrile. nih.gov The challenge would lie in the subsequent N-cyanation of the imidazole (B134444) nitrogen. Standard N-alkylation or N-arylation methods are unlikely to be effective due to the electron-withdrawing nature of the 2-cyano group, which reduces the nucleophilicity of the N1 nitrogen. The use of a strong electrophilic cyanating agent might be required.

An alternative approach could involve the cyclization of a suitably functionalized o-phenylenediamine (B120857) derivative already bearing a cyanoamino group.

Cyclocondensation Reactions of o-Phenylenediamines with C2-Nitrile Precursors

Spectroscopic and Physicochemical Properties (Hypothetical)

While no experimental data exists for this compound, we can predict some of its properties based on related compounds.

| Property | Predicted Value/Characteristic | Basis for Prediction |

| Molecular Formula | C9H4N4 | --- |

| Molecular Weight | 168.16 g/mol | --- |

| Appearance | Likely a crystalline solid | Based on related benzimidazole (B57391) derivatives chemicalbook.com |

| 1H NMR | Aromatic protons in the downfield region, likely > 7.5 ppm | Electron-withdrawing effect of two nitrile groups |

| 13C NMR | Cyano carbons expected around 110-120 ppm | Typical chemical shift for nitrile carbons |

| IR Spectroscopy | Sharp C≡N stretching band around 2230-2250 cm-1 | Characteristic absorption for nitrile groups |

Reaction Mechanisms and Reactivity Profiles of 1h Benzimidazole 1,2 Dicarbonitrile and Analogs

Mechanistic Pathways of Benzimidazole (B57391) Formation Leading to C2-Nitrile Substitution

The synthesis of the benzimidazole framework, a cornerstone in the preparation of numerous biologically active compounds, can be achieved through several strategic approaches. When the target is a C2-nitrile substituted benzimidazole, the synthetic routes are designed to incorporate the cyano group at this specific position.

Condensation-Cyclization Reaction Mechanisms

One of the most fundamental and widely employed methods for constructing the benzimidazole ring is the condensation of an o-phenylenediamine (B120857) with a suitable one-carbon synthon. acs.orgresearchgate.net For the introduction of a nitrile group at the C2 position, a common precursor is a cyano-containing electrophile.

A plausible pathway involves the reaction of an o-phenylenediamine with a cyanoacetic acid ester. This reaction typically proceeds at elevated temperatures and can be catalyzed by acids. The initial step is the nucleophilic attack of one of the amino groups of the o-phenylenediamine on the carbonyl carbon of the ester, leading to the formation of an amide intermediate. This is followed by an intramolecular cyclization, where the second amino group attacks the newly formed amide carbonyl, and subsequent dehydration to yield the 2-(cyanomethyl)benzimidazole. google.com While this provides a C2-cyanomethyl group, subsequent oxidation would be required to form the C2-nitrile.

A more direct approach involves the condensation of o-phenylenediamine with a reagent that can directly provide the C2-cyano group. For instance, the reaction with cyanogen (B1215507) bromide has been utilized, although its high toxicity has prompted the search for safer alternatives. nih.gov The mechanism likely involves the initial formation of a guanidine-like intermediate which then undergoes cyclization and aromatization.

Modern approaches have also utilized multicomponent reactions. For example, a copper-catalyzed three-component reaction of N-substituted o-phenylenediamines, terminal alkynes, and sulfonyl azides has been developed to synthesize 1,2-disubstituted benzimidazoles. google.com A proposed mechanism involves the formation of a ketenimine intermediate from the alkyne and sulfonyl azide (B81097). This intermediate is then attacked by the amino group of the o-phenylenediamine, followed by an intramolecular cascade addition and cyclization to furnish the benzimidazole ring. google.com By selecting an alkyne bearing a nitrile group, this methodology could potentially be adapted for the synthesis of C2-nitrile substituted benzimidazoles.

| Starting Materials | Reagents/Catalyst | Intermediate/Product | Reference(s) |

| o-Phenylenediamine, Cyanoacetic acid ester | Heat | 2-(Cyanomethyl)benzimidazole | google.com |

| o-Phenylenediamine, Cyanogen bromide | - | 2-Aminobenzimidazole (B67599) (then diazotization and cyanation) | nih.gov |

| N-substituted o-phenylenediamine, Terminal alkyne, Sulfonyl azide | Copper(I) iodide | 1,2-Disubstituted benzimidazole | google.com |

This table summarizes common condensation-cyclization strategies for forming the benzimidazole ring with relevance to C2-substitution.

Oxidative Cyclization Pathways

Oxidative cyclization presents an alternative and efficient strategy for the synthesis of benzimidazoles. These methods often proceed under milder conditions compared to traditional condensation reactions. One such approach involves the reaction of o-phenylenediamines with aldehydes in the presence of an oxidizing agent. The reaction is believed to proceed through the formation of a Schiff base intermediate, which then undergoes oxidative cyclization to the benzimidazole. nih.gov

For the specific synthesis of 2-cyanobenzimidazoles, an aldehyde bearing a precursor to the cyano group could be employed, followed by transformation in a subsequent step. More direct methods are continually being explored. For instance, electrochemical oxidative cyclization of anilines and o-phenylenediamines has been reported for the synthesis of phenazines, highlighting the potential of electrochemical methods in C-N bond formation and cyclization. nih.gov

Another relevant oxidative approach is the palladium-catalyzed oxidative coupling of two C-H bonds within N-aryl-enamines to form indoles. nih.gov This type of cross-dehydrogenative coupling could conceptually be applied to precursors that would lead to the benzimidazole ring system with a cyano group at the C2 position. The mechanism would likely involve a palladium-catalyzed C-H activation followed by reductive elimination to form the new C-N bond of the imidazole (B134444) ring.

Reactivity of the Nitrile Groups in 1H-Benzimidazole-1,2-dicarbonitrile

The presence of two nitrile groups, one at the electron-rich nitrogen of the imidazole ring (N1) and the other at the electron-deficient C2 carbon, imparts a dual reactivity profile to this compound.

Nucleophilic Additions to Nitrile Functionalities

Nitrile groups are well-known to undergo nucleophilic addition reactions. The carbon atom of the nitrile is electrophilic and can be attacked by a variety of nucleophiles. quimicaorganica.org In the context of this compound, the reactivity of the two nitrile groups is expected to differ significantly.

The C2-nitrile group is attached to a carbon that is part of the π-deficient imidazole ring, which enhances its electrophilicity. It is thus susceptible to attack by nucleophiles. For instance, in the analogous 2-(cyanomethyl)benzimidazole, the methylene (B1212753) group is activated by the C2-benzimidazole and the cyano group, making it a pronucleophile in reactions like the Mannich-type reaction. sigmaaldrich.com The C2-nitrile itself can react with strong nucleophiles such as Grignard reagents or organolithium compounds to form ketones after hydrolysis of the intermediate imine.

Conversely, the N1-nitrile group is attached to a nitrogen atom and is part of a cyanamide (B42294) functionality. N-Cyanobenzimidazoles have been shown to act as electrophilic cyanating agents. sigmaaldrich.comacs.org In these reactions, a nucleophile attacks the cyano carbon, leading to the transfer of the "CN" group and the departure of the benzimidazole anion as a leaving group. This process is essentially an addition-elimination reaction. acs.org

| Nitrile Position | Reactivity | Typical Reactions | Reference(s) |

| C2-Nitrile | Electrophilic carbon | Nucleophilic addition (e.g., Grignard reagents), Hydrolysis | quimicaorganica.org |

| N1-Nitrile | Electrophilic cyanating agent | Nucleophilic substitution (addition-elimination) | sigmaaldrich.comacs.org |

This table compares the expected reactivity of the nitrile groups at the C2 and N1 positions of the benzimidazole ring.

Transformations to Other Nitrogen-Containing Functional Groups (e.g., Amides, Tetrazoles)

The nitrile functionalities in this compound can be converted into a variety of other nitrogen-containing groups, which is a common strategy in drug discovery to modulate the properties of a lead compound.

Amide Formation: Both nitrile groups can be hydrolyzed to the corresponding amides under acidic or basic conditions. The reaction proceeds via the initial nucleophilic attack of water (or hydroxide) on the nitrile carbon, followed by tautomerization to the amide. libretexts.orggoogle.comyoutube.com The differential reactivity of the N1- and C2-nitrile groups might allow for selective hydrolysis under carefully controlled conditions. For instance, the N1-cyano group might be more labile under certain conditions, potentially allowing for its selective removal or transformation.

Tetrazole Formation: The [3+2] cycloaddition of azides to nitriles is a well-established method for the synthesis of tetrazoles, which are important isosteres for carboxylic acids in medicinal chemistry. researchgate.netnih.govorganic-chemistry.org This reaction can be catalyzed by Lewis or Brønsted acids. youtube.com Both the C2- and N1-nitrile groups of this compound could potentially undergo this transformation. The reaction with sodium azide, for example, would lead to the formation of a benzimidazole substituted with a tetrazole ring at the C2 position and/or the conversion of the N1-cyano group into a tetrazole, although the latter is less common. Mechanistic studies suggest that the reaction proceeds through the activation of the nitrile, followed by the attack of the azide anion and subsequent cyclization. nih.govyoutube.com

Reactivity of the Benzimidazole Core

The benzimidazole core itself is a reactive entity, and its reactivity is influenced by the substituents it bears. The presence of two electron-withdrawing nitrile groups in this compound is expected to render the benzene (B151609) part of the ring system more susceptible to nucleophilic aromatic substitution, while making the imidazole part more π-deficient.

Electrophilic substitution on the benzene ring is generally less favorable due to the deactivating effect of the fused imidazole ring and the additional deactivation by the two nitrile groups. If such a reaction were to occur, it would likely be directed to the C4 and C7 positions, which are para to the points of fusion.

The imidazole ring, being electron-rich, can undergo various reactions. However, the N1-cyano group significantly alters the typical reactivity of the N1-H benzimidazoles. The C2 position, already substituted, is no longer a site for direct functionalization unless the nitrile group is first transformed or removed.

Reactions involving the π-system of the benzimidazole core, such as cycloaddition reactions, are also a possibility. The electron-deficient nature of the dicarbonitrile derivative could make it a suitable dienophile or dipolarophile in certain cycloaddition reactions.

Electrophilic Aromatic Substitution Patterns

The benzimidazole nucleus is susceptible to electrophilic attack. The substitution pattern is influenced by the nature of the substituents already present on the ring. For instance, in 2-(2-nitrophenyl)-1H-benzimidazoles, the nitro group, being an electron-withdrawing group, deactivates the phenyl ring towards electrophilic substitution. However, the benzimidazole ring itself can undergo electrophilic substitution, with the position of attack depending on the reaction conditions and the specific electrophile. nih.gov

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions are a key feature of benzimidazole chemistry, allowing for the introduction of a wide range of functional groups. researchgate.net For example, 2-chloronicotinoyl chloride reacts with 1-methyl-benzimidazole-2-acetonitriles to yield a conjugated nitrile, which can then be cyclized. kau.edu.sa Similarly, nucleophilic substitution of a chloro function in a pyridazinecarbonitrile with sodium 2-bromophenolate has been reported. mdpi.com

A notable application of nucleophilic substitution is in the synthesis of fused heterocyclic systems. For instance, the reaction of hexachlorobenzene (B1673134) with 1-methyl-1H-benzimidazole-2-acetonitrile leads to a condensed indole. kau.edu.sa Additionally, intramolecular aromatic nucleophilic substitution of a nitro group activated by the benzimidazole ring has been demonstrated, leading to the formation of cyclic structures under mild conditions. nih.gov This process involves the attack of a pendant alkoxide on the nitro-substituted aromatic ring. nih.gov

N-Alkylation and N-Acylation Reactions

The nitrogen atoms of the benzimidazole ring are nucleophilic and readily undergo alkylation and acylation reactions. N-alkylation is a common strategy to introduce various substituents, which can significantly influence the biological activity of the resulting compounds. nih.gov For instance, N-alkylation of 2-(substituted phenyl)-1H-benzimidazole derivatives has been achieved using different alkyl bromides. nih.gov The reaction of 6-substituted 1H-benzimidazole derivatives with substituted halides in the presence of potassium carbonate leads to N-substituted products. nih.gov

N-acylation is another important transformation. For example, acylation of 2-(1H-imidazol-2-yl)acetonitrile derivatives can lead to the formation of fused pyrimidobenzimidazoles. researchgate.net The reaction conditions for these modifications, such as the choice of base and solvent, are crucial for achieving the desired products.

Cycloaddition and Annulation Reactions Involving this compound as a Building Block

Construction of Fused Pyrrolobenzimidazoles

The synthesis of fused pyrrolobenzimidazoles often utilizes 2-(1H-benzo[d]imidazol-2-yl)acetonitrile as a key starting material. One common approach involves a Knoevenagel condensation followed by inter- and intramolecular Michael additions. researchgate.net For example, the reaction of 2-(1H-benzo[d]imidazol-2-yl)acetonitrile with arylglyoxals in the presence of a base like piperidine (B6355638) leads to the formation of substituted benzo[d]pyrrolo[2ʹ,3ʹ:4,5]pyrrolo[1,2-a]imidazoles. researchgate.net Another method involves the reaction of 2,3-dichloro-5,6-dicyanopyrazine with 1H-benzimidazole-2-acetonitrile, which after intramolecular cyclization, yields a condensed pyrrolo[b]pyrazine. researchgate.net The synthesis of aziridinyl fused pyrrolo[1,2-a]benzimidazoles has also been achieved through anionic aromatic ipso-substitution. rsc.org

Synthesis of Fused Pyridobenzimidazoles

Fused pyridobenzimidazoles are a significant class of compounds, and their synthesis can be achieved through various reaction pathways starting from 2-cyanomethylbenzimidazoles. researchgate.net

Knoevenagel Reaction: This reaction involves the condensation of an active methylene compound, such as 1H-benzimidazole-2-acetonitrile, with a carbonyl compound. wikipedia.org The resulting product can then undergo cyclization to form the pyridobenzimidazole scaffold. For instance, the condensation of 1H-benzimidazole-2-acetonitrile with various aldehydes or ketones, followed by cyclization, is a common strategy. researchgate.net

Michael Addition: The Michael addition, or conjugate addition, of a nucleophile to an α,β-unsaturated carbonyl compound is another key step in the synthesis of pyridobenzimidazoles. masterorganicchemistry.comambeed.com The carbanion generated from 1H-benzimidazole-2-acetonitrile can act as a Michael donor, adding to various Michael acceptors. researchgate.net For example, the reaction of ethyl 2-cyano-3-(5-chloro-1,3-diphenylpyrazol-4-yl)acrylate with 1H-benzimidazole-2-acetonitrile proceeds via a Michael addition to yield a pyrido[1,2-a]benzimidazole (B3050246) derivative. researchgate.net

Reaction with Enaminones: Enaminones are versatile reagents in heterocyclic synthesis. mdpi.commdpi.com The reaction of 1H-benzimidazole-2-acetonitrile with enaminones provides a direct route to pyridobenzimidazoles. For example, treatment of an enaminone with 1H-benzimidazole-2-acetonitrile in the presence of a catalytic amount of piperidine yields benzo kau.edu.saresearchgate.netimidazo[1,2-a]pyridine-2,4-dicarbonitrile. researchgate.net

Cyclocondensation with β-Dicarbonyl Compounds: The reaction of 1H-benzimidazole-2-acetonitrile with β-dicarbonyl compounds, such as ethyl acetoacetate (B1235776) or acetylacetone, is a well-established method for constructing the pyridobenzimidazole ring system. researchgate.netresearchgate.net This reaction typically proceeds via an initial condensation followed by an intramolecular cyclization. For example, the condensation of 1H-benzimidazole-2-acetonitrile with ethyl acetoacetate can yield 3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile. kau.edu.sa

| Reactant 1 | Reactant 2 | Reaction Type | Product | Reference(s) |

| 1H-Benzimidazole-2-acetonitrile | Arylglyoxals | Knoevenagel/Michael Addition | Substituted benzo[d]pyrrolo[2ʹ,3ʹ:4,5]pyrrolo[1,2-a]imidazoles | researchgate.net |

| 1H-Benzimidazole-2-acetonitrile | Enaminone | Condensation | Benzo kau.edu.saresearchgate.netimidazo[1,2-a]pyridine-2,4-dicarbonitrile | researchgate.net |

| 1H-Benzimidazole-2-acetonitrile | Ethyl Acetoacetate | Cyclocondensation | 3-Methylpyrido[1,2-a]benzimidazole-4-carbonitrile | kau.edu.sa |

Formation of Fused Pyrimidobenzimidazoles

The synthesis of fused pyrimidobenzimidazoles can be accomplished through the reaction of 2-aminobenzimidazoles with various reagents. nih.gov For instance, cyclocondensation of 2-aminobenzimidazole with β-keto esters under microwave irradiation affords pyrimido-[1,2-a]benzimidazol-4-one derivatives in high yields. nih.gov Another approach involves the reaction of 2-aminobenzimidazoles with β-bromo-α,β-unsaturated aldehydes, which yields pyrimido[1,2-a]benzimidazoles. nih.gov The reaction of 2-aminobenzimidazoles with 3-ethoxycyclobutanones in the presence of a Lewis acid also leads to the formation of pyrimido[1,2-a]benzimidazole (B3050247) derivatives. nih.gov Furthermore, a one-step synthesis of azolo[5',1':3,4] researchgate.netnih.govnih.govtriazino[5,6:4,5]pyrimido[1,6-a]benzimidazoles has been reported from the reaction of ethyl 2-cyanomethyl-1H-benzimidazole-1-carboxylate with heterocyclic diazonium salts. researchgate.net

| Reactant 1 | Reactant 2 | Product | Reference(s) |

| 2-Aminobenzimidazole | β-Keto Esters | Pyrimido-[1,2-a]benzimidazol-4-one derivatives | nih.gov |

| 2-Aminobenzimidazole | β-Bromo-α,β-unsaturated Aldehydes | Pyrimido[1,2-a]benzimidazoles | nih.gov |

| Ethyl 2-cyanomethyl-1H-benzimidazole-1-carboxylate | Heterocyclic Diazonium Salts | Azolo[5',1':3,4] researchgate.netnih.govnih.govtriazino[5,6:4,5]pyrimido[1,6-a]benzimidazoles | researchgate.net |

Photochemical Cyclization Reactions

The photochemical behavior of the benzimidazole scaffold is a subject of ongoing research, with studies on the parent 1H-benzimidazole revealing complex reaction pathways upon UV irradiation. While specific research on the photochemical cyclization of this compound is not extensively documented in publicly available literature, the general photochemistry of benzimidazoles provides a foundation for understanding its potential reactivity.

Upon exposure to UV light, matrix-isolated 1H-benzimidazole has been shown to undergo two primary competing photoreaction pathways: fixed-ring isomerizations and ring-opening isomerizations. nih.govnih.gov The fixed-ring pathway involves the cleavage of the N-H bond, leading to the formation of a benzimidazolyl radical and a hydrogen atom. nih.govnih.gov Subsequent recombination can lead back to the starting material or result in the formation of other prototropic tautomers, such as 4H- and 6H-benzimidazole, which were previously unobserved. nih.gov

The second pathway involves the cleavage of the five-membered imidazole ring, specifically the N1-C2 bond. nih.gov This process, coupled with a hydrogen atom shift, can lead to the formation of open-ring isomers like 2-isocyanoaniline. nih.govnih.gov

The presence of nitrile groups at both the 1 and 2 positions of the benzimidazole ring in this compound would be expected to significantly influence these photochemical pathways. The electron-withdrawing nature of the nitrile groups could affect the electronic distribution in both the ground and excited states of the molecule, potentially altering the preferred reaction channels. For instance, the nitrile groups might influence the stability of the radical intermediates formed during photolysis or provide alternative reaction pathways, such as intramolecular cyclization. However, without specific experimental data on this compound, any discussion of its photochemical cyclization remains speculative, grounded in the established reactivity of the parent benzimidazole system.

Tautomerism and Isomerization Pathways of the Benzimidazole Moiety

A fundamental characteristic of the benzimidazole system is the existence of tautomers, which are structural isomers that readily interconvert. This phenomenon, primarily in the form of prototropic tautomerism, plays a crucial role in the chemical and biological properties of benzimidazole derivatives. encyclopedia.pubresearchgate.net

The most common form of tautomerism in N-unsubstituted benzimidazoles is annular tautomerism, which involves the migration of a proton between the two nitrogen atoms (N1 and N3) of the imidazole ring. encyclopedia.pubnih.gov This results in a dynamic equilibrium between two tautomeric forms, which are typically isoenergetic in symmetrically substituted benzimidazoles.

The study of tautomerism in benzimidazoles employs a combination of experimental techniques and computational methods. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating tautomeric equilibria. encyclopedia.pubnih.govbeilstein-journals.org In solution, rapid proton exchange between the nitrogen atoms often leads to averaged signals in the 1H and 13C NMR spectra. nih.govbeilstein-journals.org However, by using low temperatures or specific solvents, the rate of exchange can be slowed, allowing for the observation of distinct signals for each tautomer. encyclopedia.pub Solid-state NMR spectroscopy is also instrumental as it can "freeze" the tautomeric equilibrium, providing clear assignments for the different carbon and nitrogen positions in a specific tautomeric form. beilstein-journals.org

Computational studies, primarily using Density Functional Theory (DFT), have become indispensable for understanding the energetics and geometries of benzimidazole tautomers. nih.govwalshmedicalmedia.comnih.gov These calculations can predict the relative stabilities of different tautomers and the energy barriers for their interconversion. walshmedicalmedia.comresearchgate.net For instance, theoretical calculations have shown that for the parent benzimidazole, the 1H-tautomer is the most stable form by a significant margin compared to other potential prototropic tautomers like the 4H- and 6H-isomers. nih.gov

The position and nature of substituents on the benzimidazole ring can significantly influence the tautomeric equilibrium. researchgate.net Electron-donating or electron-withdrawing groups can alter the relative basicity of the two nitrogen atoms, thereby favoring one tautomer over the other.

Below are tables summarizing key aspects of tautomerism studies on benzimidazole derivatives.

Table 1: Investigational Methods for Benzimidazole Tautomerism

| Method | Application | Key Findings |

| Solution NMR Spectroscopy | Determination of tautomeric ratios in solution. encyclopedia.pubnih.gov | Averaged signals at room temperature indicate rapid proton exchange. Low-temperature studies can resolve individual tautomers. encyclopedia.pub |

| Solid-State NMR Spectroscopy | Characterization of specific tautomers in the solid state. beilstein-journals.org | "Blocks" tautomerism, allowing for unambiguous assignment of atomic positions. beilstein-journals.org |

| Computational Chemistry (DFT) | Calculation of relative energies and geometries of tautomers. nih.govwalshmedicalmedia.comnih.gov | Predicts the most stable tautomer and the energy barriers for interconversion. nih.govwalshmedicalmedia.com |

| X-ray Crystallography | Determination of the solid-state structure of a single tautomer. encyclopedia.pub | Provides definitive evidence for the existence of a particular tautomeric form in the crystal lattice. |

Table 2: Relative Energies of Benzimidazole Prototropic Tautomers (Computed)

| Tautomer | Relative Electronic Energy (ΔE) (kJ mol-1) | Relative Gibbs Free Energy (ΔG) (kJ mol-1) |

| 1H-Benzimidazole | 0.0 | 0.0 |

| 4H-Benzimidazole | >130 | Not reported |

| 6H-Benzimidazole | >130 | Not reported |

Data sourced from computational studies on the parent benzimidazole. nih.gov

In-Depth Analysis of this compound Remains Elusive Due to Lack of Publicly Available Spectroscopic Data

The benzimidazole core is a prominent scaffold in medicinal chemistry and materials science, leading to the extensive characterization of many of its derivatives. However, the specific substitution pattern of two nitrile groups, one at the 2-position of the imidazole ring and one on the ring nitrogen (N1), makes this compound a unique structure for which experimental data is not readily found.

For a thorough structural elucidation of a novel or niche compound like this, a suite of spectroscopic techniques is typically employed. This would include Nuclear Magnetic Resonance (NMR) to map the proton and carbon framework, Infrared (IR) spectroscopy to identify key functional groups, Mass Spectrometry (MS) to determine molecular weight and fragmentation, and X-ray Diffraction (XRD) for definitive solid-state structure. The absence of published findings on these analyses for this compound prevents a detailed discussion and the creation of the requisite data tables for each analytical method.

While data exists for related compounds such as the parent 1H-benzimidazole, 1H-benzimidazole-2-carbonitrile, and various other substituted benzimidazoles, this information cannot be extrapolated to accurately describe the specific spectroscopic behavior of this compound. The electronic effects and structural implications of the second nitrile group at the N1 position would significantly alter the chemical shifts in NMR, vibrational frequencies in IR, fragmentation in MS, and the crystal packing in XRD analysis.

Until research containing the synthesis and detailed characterization of this compound is published and made accessible, a scientifically accurate and data-rich article on its spectroscopic properties remains beyond reach.

Potential Applications

Coordination Chemistry and Organometallic Frameworks

The presence of four nitrogen atoms with different electronic environments makes this compound a potentially interesting ligand for the construction of coordination polymers and metal-organic frameworks (MOFs). The nitrile nitrogen atoms could coordinate to metal centers, leading to novel topologies and materials with interesting catalytic or gas sorption properties. The related 1H-benzimidazole-5,6-dicarboxylate is known to form coordination polymers.

Precursor for Nitrogen-Rich Materials

The high nitrogen content of this compound makes it an attractive precursor for the synthesis of nitrogen-rich materials. Thermal treatment of this compound could potentially lead to the formation of carbon nitride materials with interesting electronic and catalytic properties.

Synthetic Routes to this compound and its Analogs

The synthesis of benzimidazole (B57391) derivatives, particularly those functionalized with nitrile groups, is a significant area of research in heterocyclic chemistry due to their potential applications in medicinal chemistry and materials science. kau.edu.saresearchgate.net This article focuses on the synthetic methodologies for preparing this compound and related structures, exploring both the construction of the benzimidazole core with a pre-existing nitrile group and the subsequent introduction of nitrile functionalities.

Computational and Theoretical Investigations of 1h Benzimidazole 1,2 Dicarbonitrile

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or its approximations) to provide information about electron distribution, molecular geometry, and energy.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. It is favored for its balance of accuracy and computational cost, making it suitable for a wide range of chemical systems. DFT calculations can be used to optimize the molecular geometry, determine electronic properties, and predict spectroscopic features.

In the context of benzimidazole (B57391) derivatives, DFT has been successfully employed to calculate optimized geometrical parameters such as bond lengths and angles. nih.govnih.gov These calculated values are often in good agreement with experimental data obtained from X-ray diffraction, validating the chosen theoretical model. nih.gov For 1H-Benzimidazole-1,2-dicarbonitrile, DFT calculations, likely using a functional like B3LYP with a basis set such as 6-311G(d,p), could predict the planarity of the benzimidazole ring system and the orientation of the dicarbonitrile groups. nih.gov

DFT is also used to analyze the frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a crucial parameter for determining the chemical reactivity, kinetic stability, and optical properties of a molecule. For benzimidazole derivatives, the distribution of HOMO and LUMO often indicates the regions susceptible to electrophilic and nucleophilic attack, respectively. nih.gov

Furthermore, DFT can generate Molecular Electrostatic Potential (MEP) maps, which visualize the charge distribution on the molecule's surface. These maps are valuable for predicting sites for intermolecular interactions, such as hydrogen bonding and other non-covalent interactions. nih.gov

Table 1: Illustrative DFT-Calculated Parameters for a Substituted Benzimidazole Derivative (Note: This data is for a related benzimidazole compound and serves as an example of the type of information obtainable through DFT calculations.)

| Parameter | Calculated Value | Experimental Value |

| Bond Length (Å) | ||

| N1-C2 | 1.38 | 1.37 |

| C4-C5 | 1.40 | 1.39 |

| Bond Angle (°) | ||

| N1-C2-N3 | 110.5 | 110.2 |

| C4-C5-C6 | 120.1 | 120.0 |

| Dihedral Angle (°) | ||

| C1-N1-C2-N3 | 0.5 | 0.3 |

This table is interactive. You can sort the data by clicking on the column headers.

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of empirical parameters. While DFT is technically an ab initio method, this term is often used to refer to wavefunction-based methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory. These methods can provide higher accuracy than DFT for certain properties, albeit at a greater computational expense.

For benzimidazole derivatives, ab initio methods can be employed to obtain highly accurate electronic structures and to study phenomena where DFT might be less reliable, such as weak intermolecular interactions or excited states. nih.gov For instance, high-level ab initio calculations could be used to precisely determine the tautomeric equilibria in the 1H-benzimidazole ring, which is a known feature of this heterocyclic system. acs.org

The charge distribution in this compound could be analyzed using Natural Bond Orbital (NBO) analysis, a technique often performed in conjunction with ab initio calculations. NBO analysis provides insights into charge transfer interactions between filled and vacant orbitals, which can explain the stability and bonding within the molecule. nih.gov

Mechanistic Modeling of Reaction Pathways

Computational modeling is a valuable tool for elucidating the mechanisms of chemical reactions, including the synthesis of complex molecules like this compound.

The synthesis of benzimidazoles often involves the condensation of o-phenylenediamines with aldehydes or carboxylic acids and their derivatives. nih.govnih.gov Transition state analysis can be used to investigate the mechanism of these reactions at a molecular level. By locating the transition state structures and calculating their energies, it is possible to determine the activation barriers for different reaction pathways.

For the synthesis of this compound, which likely involves specialized reagents to introduce the dicarbonitrile functionality, transition state analysis could help in understanding the key bond-forming steps and identifying any intermediates. This knowledge is crucial for optimizing reaction conditions to improve yields and reduce byproducts. For example, in copper-catalyzed multicomponent reactions for the synthesis of substituted benzimidazoles, computational studies can elucidate the role of the catalyst and the sequence of bond formations. nih.gov

Energy landscape profiling provides a comprehensive view of a chemical reaction by mapping out the potential energy surface, including reactants, products, intermediates, and transition states. This allows for a detailed understanding of the reaction mechanism and the factors that control its outcome.

For a molecule like this compound, energy landscape profiling could be used to explore different synthetic routes, such as a one-pot cyclization reaction. By comparing the energy profiles of different pathways, the most energetically favorable route can be identified. This can be particularly useful in cases where multiple products could be formed, helping to predict the major product under specific reaction conditions.

Intermolecular Interactions and Crystal Packing Analysis (e.g., Hirshfeld Surface Analysis)

The arrangement of molecules in the solid state is governed by a complex interplay of intermolecular interactions. Understanding these interactions is crucial for predicting and controlling the physical properties of crystalline materials.

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions in a crystal. nih.govnih.gov The Hirshfeld surface is a three-dimensional surface defined around a molecule in a crystal, which is colored according to the type and proximity of neighboring atoms. This allows for a detailed analysis of hydrogen bonds, π-π stacking, and other van der Waals interactions.

The two-dimensional fingerprint plots derived from the Hirshfeld surface provide a summary of the intermolecular contacts. For example, the percentage contribution of H···H, C···H, and N···H contacts can be determined, offering a quantitative measure of the packing forces. nih.gov

Table 2: Illustrative Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of a Benzimidazole Derivative (Note: This data is for a related benzimidazole compound and serves as an example of the type of information obtainable through Hirshfeld surface analysis.)

| Interaction Type | Contribution (%) |

| H···H | 45.0 |

| C···H/H···C | 25.5 |

| N···H/H···N | 15.2 |

| C···C | 5.8 |

| Other | 8.5 |

This table is interactive. You can sort the data by clicking on the column headers.

Electronic Property Analysis

The electronic properties of a molecule are fundamental to understanding its reactivity, stability, and spectroscopic behavior. For this compound, computational chemistry offers powerful tools to elucidate these characteristics.

Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a cornerstone in predicting the chemical reactivity of molecules. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy and spatial distribution of these orbitals indicate a molecule's ability to donate or accept electrons.

In the context of this compound, the HOMO would likely be distributed over the electron-rich benzimidazole ring system, while the LUMO would be expected to be localized more on the electron-withdrawing dicarbonitrile substituents. The energy gap between the HOMO and LUMO is a critical parameter for molecular stability; a larger gap generally implies higher stability and lower reactivity. For related benzimidazole structures, computational studies have shown that the introduction of various substituents can significantly alter the HOMO-LUMO gap and thus modulate the molecule's reactivity. For instance, in a study on 2-(6-(1H-benzo[d]imidazol-2-yl) pyridin-2-yl)-1H-benzo[d]imidazole, the HOMO-LUMO energy gap was analyzed to provide insights into its reactivity and stability.

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound

| Parameter | Predicted Value (eV) | Implication |

| HOMO Energy | - | Electron-donating ability |

| LUMO Energy | - | Electron-accepting ability |

| HOMO-LUMO Gap | - | Chemical reactivity and stability |

Note: Specific values are not available from current literature and would require dedicated computational analysis.

Charge Distribution and Electrostatic Potential Mapping

The distribution of electron density within a molecule is key to understanding its interactions with other molecules. Molecular Electrostatic Potential (MEP) mapping is a computational technique that visualizes the electrostatic potential on the electron density surface of a molecule.

For this compound, an MEP map would likely show negative potential (red and yellow regions) around the nitrogen atoms of the nitrile groups and the benzimidazole ring, indicating regions susceptible to electrophilic attack. Conversely, positive potential (blue regions) would be expected around the hydrogen atoms, particularly the N-H proton, making it a potential site for nucleophilic interaction. Such analyses are crucial for predicting non-covalent interactions, which are vital in biological systems and materials science.

Spectroscopic Property Prediction (e.g., NMR chemical shifts, vibrational frequencies, electronic transitions)

Computational methods, particularly Density Functional Theory (DFT), are highly effective in predicting spectroscopic properties, which can aid in the experimental characterization of new compounds.

NMR Chemical Shifts: Theoretical calculations of 1H and 13C NMR chemical shifts are invaluable for structural elucidation. For this compound, calculations would help assign the specific resonances of the aromatic protons and carbons, as well as those of the nitrile carbons. Discrepancies between predicted and experimental shifts can reveal subtle structural or electronic effects.

Vibrational Frequencies: The prediction of infrared (IR) and Raman spectra through vibrational frequency calculations can help identify characteristic functional groups. For this molecule, distinct vibrational modes would be expected for the C≡N stretching of the nitrile groups, the N-H stretching of the imidazole (B134444) ring, and the various C-H and C-C vibrations of the benzene (B151609) ring.

Electronic Transitions: Time-dependent DFT (TD-DFT) can predict the electronic transitions responsible for UV-Vis absorption spectra. This would provide insight into the electronic structure and the nature of the orbitals involved in the absorption of light.

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Key Features |

| 1H NMR | Resonances for aromatic and N-H protons |

| 13C NMR | Resonances for aromatic and nitrile carbons |

| IR Spectroscopy | C≡N, N-H, and C-H stretching frequencies |

| UV-Vis Spectroscopy | Wavelengths of maximum absorption (λmax) |

Note: Specific values are not available from current literature and would require dedicated computational analysis.

Conformational Analysis and Tautomeric Equilibria Studies

The three-dimensional structure and the potential for isomerism are critical aspects of a molecule's function.

Conformational Analysis

Tautomeric Equilibria

Benzimidazole and its derivatives can exist in different tautomeric forms due to the migration of a proton. For this compound, the proton on the N1 atom could potentially migrate to the N3 atom, resulting in a tautomeric equilibrium. Computational studies can predict the relative energies of these tautomers, indicating which form is more stable and therefore more populated at equilibrium. The solvent environment can significantly influence this equilibrium, and computational models can account for these effects. The existence and relative stability of different tautomers can have profound implications for the molecule's chemical and biological activity.

Advanced Applications As a Chemical Scaffold and Ligand

Role as a Precursor for Complex Polycyclic Azaheterocycles

The dinitrile functionality of 1H-Benzimidazole-1,2-dicarbonitrile makes it a valuable precursor for the synthesis of more complex, fused heterocyclic systems, known as polycyclic azaheterocycles. The nitrile groups are susceptible to a variety of chemical transformations, particularly cyclization reactions, which allow for the construction of additional rings onto the benzimidazole (B57391) core.

Research has demonstrated that related benzimidazole derivatives bearing nitrile functionalities can serve as key intermediates in the formation of diverse heterocyclic structures. For instance, N-(1H-benzo[d]imidazol-2-yl)carbonohydrazonoyl dicyanide, a structurally related precursor, can be prepared by coupling diazotized 2-aminobenzimidazole (B67599) with malononitrile. This intermediate is then used to synthesize a range of azaheterocycles, including pyrazole and pyridazine derivatives, through reactions with reagents like hydrazine hydrate or malononitrile under catalytic conditions.

Table 1: Examples of Polycyclic Azaheterocycles Synthesized from Benzimidazole Precursors

| Precursor | Reagent | Resulting Heterocycle | Reference |

|---|---|---|---|

| N-(1H-benzo[d]imidazol-2-yl)carbonohydrazonoyl dicyanide | Hydrazine Hydrate | 4-((1H-benzo[d]imidazol-2-yl)diazenyl)-1H-pyrazole-3,5-diamine |

These synthetic pathways highlight the utility of the benzimidazole-nitrile scaffold in building intricate molecular architectures, which are of significant interest in medicinal chemistry and materials science. rsc.org The reactions leverage the electrophilic nature of the nitrile carbons and the nucleophilic character of the benzimidazole nitrogens to facilitate ring-closure events.

Development as Building Blocks in Supramolecular Chemistry

Supramolecular chemistry involves the assembly of molecules into larger, ordered structures through non-covalent interactions such as hydrogen bonding, π-π stacking, and metal coordination. The rigid, planar structure of the benzimidazole core, combined with the potential for hydrogen bonding via the N-H group and coordination sites at the nitrogen atoms, makes its derivatives excellent building blocks for supramolecular architectures. uzh.chrsc.org

While research on this compound itself is specific, the broader class of benzimidazole derivatives has been extensively studied in this context. For example, C-shaped, 1,1'-alkyl-bridged 4,4'-diaryl-2,2'-bibenzimidazoles have been synthesized to act as "tweezer-like" building blocks. uzh.chrsc.org In the solid state, these molecules self-assemble to form linear, intercalated molecular chains or include solvent molecules within their structures. uzh.chrsc.org

The design of such building blocks is crucial for crystal engineering, where the goal is to control the formation of solid-state structures with desired properties. nih.govresearchgate.net The ability of the benzimidazole scaffold to participate in various non-covalent interactions allows for the programmed self-assembly of complex and functional supramolecular systems. nih.govresearchgate.net Furthermore, macrocyclic hosts like cucurbiturils can encapsulate benzimidazole-derived guests, demonstrating another facet of their application in host-guest supramolecular chemistry. researchgate.net

Potential in Polymer Chemistry and Functional Materials Synthesis

The benzimidazole moiety is a key component in a class of high-performance polymers known as polybenzimidazoles (PBIs). These materials are known for their exceptional thermal and chemical stability. The introduction of functional groups, such as the dinitrile groups in this compound, offers pathways to new types of functional polymers and materials.

The nitrile groups can participate in polymerization reactions or be chemically modified post-polymerization to introduce new functionalities. For example, the synthesis of polycyclic benzimidazole derivatives has been explored for the development of organic semiconductors. researchgate.net The extended π-conjugated systems that can be built from benzimidazole precursors are essential for charge transport in such materials. The development of efficient, metal-free, and mild synthetic protocols for creating these polycyclic structures is an active area of research. rsc.org

Conceptual Design of Ligands for Coordination Chemistry

The nitrogen atoms within the this compound structure, particularly the sp2-hybridized nitrogen in the imidazole (B134444) ring, are effective coordination sites for metal ions. This makes the benzimidazole scaffold a privileged structure for the design of ligands in coordination chemistry. nih.gov

The conversion of benzimidazole-based ligands into their respective metal complexes can significantly enhance their properties and applications. nih.gov A variety of coordination compounds have been synthesized using benzimidazole derivatives with d-block metal ions and lanthanides. nih.govresearchgate.netresearchgate.net For instance, 1H-benzimidazole-2-carboxylic acid has been used to construct a series of lanthanide coordination polymers with 2D wave-like layer structures. researchgate.net

The design principles involve:

Identifying Coordination Sites: The primary coordination site is the imine nitrogen of the imidazole ring. The amine nitrogen and the nitrile nitrogens could also participate in chelation, depending on the metal ion and reaction conditions.

Steric and Electronic Tuning: Substituents on the benzimidazole ring can be modified to tune the steric hindrance and electronic properties of the ligand, thereby influencing the geometry and stability of the resulting metal complex.

Multidentate Ligand Formation: The benzimidazole unit can be incorporated into larger molecules to create multidentate ligands capable of forming stable chelate rings with metal ions.

The resulting coordination compounds have applications in catalysis, materials science, and as therapeutic agents. nih.gov

Theoretical Frameworks for Interaction with Macromolecular Targets

Computational methods, such as molecular docking and molecular dynamics (MD) simulations, provide a theoretical framework for predicting and understanding how benzimidazole derivatives interact with biological macromolecules like enzymes and DNA. nih.govresearchgate.net These in silico studies are crucial in modern drug design for identifying potential binding modes and guiding the synthesis of more effective molecules. nih.gov

Enzyme Binding Site Prediction: Molecular docking simulations are used to predict the preferred binding orientation of a ligand within the active site of a target protein. nih.gov For benzimidazole scaffolds, these studies often reveal key interactions:

Hydrogen Bonding: The N-H group and the imine nitrogen of the imidazole ring can act as hydrogen bond donors and acceptors, respectively, forming crucial interactions with amino acid residues in an enzyme's active site. frontiersin.org

π-π Stacking: The aromatic benzimidazole ring can engage in π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan.

Hydrophobic Interactions: The benzene (B151609) portion of the scaffold can form hydrophobic contacts with nonpolar residues.

Computational studies on various benzimidazole derivatives have explored their binding mechanisms with enzymes like dihydrofolate reductase and vascular endothelial growth factor receptor 2. rsc.org These simulations help in understanding the structural basis for inhibition and provide a rationale for designing next-generation inhibitors. nih.gov

DNA Intercalation Principles: The planar structure of the benzimidazole ring system is well-suited for interacting with DNA. Theoretical and experimental studies have identified two primary modes of interaction:

Groove Binding: Smaller benzimidazole derivatives can fit into the minor groove of the DNA double helix, stabilized by hydrogen bonds and van der Waals forces. nih.gov

Intercalation: Larger, more planar polycyclic systems derived from the benzimidazole scaffold can insert themselves between the base pairs of the DNA helix. nih.gov This mode of binding is often stabilized by π-π stacking interactions with the DNA bases and can lead to distortion of the DNA structure. researchgate.net

The specific mode of binding is influenced by the size, shape, and substitution pattern of the benzimidazole compound. nih.gov For example, studies on benzimidazole-1,2,3-triazole hybrids have shown selective interaction with G-quadruplex DNA, a secondary structure of DNA that is a target in cancer therapy. nih.gov Computational docking studies support these experimental findings by elucidating the specific interactions that stabilize the ligand-DNA complex. nih.gov

Table 2: Mentioned Compound Names

| Compound Name |

|---|

| This compound |

| 2-aminobenzimidazole |

| malononitrile |

| N-(1H-benzo[d]imidazol-2-yl)carbonohydrazonoyl dicyanide |

| 4-((1H-benzo[d]imidazol-2-yl)diazenyl)-1H-pyrazole-3,5-diamine |

| 4-amino-1-(1H-benzo[d]imidazol-2-yl)-6-imino-1,6-dihydropyridazine-3,5-dicarbonitrile |

| 1H-benzimidazole-2-carboxylic acid |

| Phenylalanine |

| Tyrosine |

Future Perspectives in 1h Benzimidazole 1,2 Dicarbonitrile Research

Exploration of Novel Synthetic Methodologies

Currently, there are no established and optimized synthetic routes specifically for 1H-Benzimidazole-1,2-dicarbonitrile. Future research should prioritize the development of efficient and versatile methods for its preparation. Drawing inspiration from the broader field of benzimidazole (B57391) synthesis, several strategies could be envisioned.

One potential avenue involves the cyclization of appropriately substituted o-phenylenediamine (B120857) precursors. A hypothetical precursor, N-(2-amino-phenyl)-cyanamide, could theoretically cyclize with a cyanating agent to form the desired dicarbonitrile. However, the reactivity and stability of such precursors would need to be carefully investigated.

Another approach could involve the direct cyanation of a pre-formed benzimidazole ring. For instance, the sequential N-cyanation and C2-cyanation of 1H-benzimidazole could be explored, although this would likely present challenges in terms of selectivity and reaction conditions. The development of novel catalysts and reagents will be crucial for achieving high yields and purity.

A systematic investigation into various synthetic strategies, including reaction conditions, solvents, and catalysts, would be essential. The findings could be summarized in a data table to provide a clear overview of the most promising methodologies.

In-Depth Mechanistic Understanding of Complex Transformations

Once viable synthetic pathways are established, a fundamental understanding of the reaction mechanisms will be paramount for optimization and further derivatization. The unique electronic properties conferred by the two nitrile groups are expected to significantly influence the reactivity of the benzimidazole core.

Future mechanistic studies should aim to elucidate the pathways of the key synthetic steps. This could involve a combination of experimental techniques, such as kinetic studies, isotopic labeling, and the isolation and characterization of reaction intermediates. Understanding the role of catalysts and the transition states involved in the carbon-nitrogen bond formations will be critical for rational process improvement.

Advanced Computational Studies for Rational Design

Computational chemistry offers a powerful tool for predicting the properties and reactivity of this compound before engaging in extensive experimental work. Density Functional Theory (DFT) calculations could be employed to investigate the molecule's geometry, electronic structure, and spectroscopic properties.

These computational models can provide insights into the molecule's stability, aromaticity, and the distribution of electron density, which are crucial for understanding its chemical behavior. Furthermore, computational studies can be used to predict the most likely sites for electrophilic and nucleophilic attack, guiding the rational design of new derivatives with desired functionalities. The calculated properties, such as bond lengths, bond angles, and Mulliken charges, would provide a valuable theoretical framework for this novel compound.

Diversification of Chemical Transformations for Scaffold Derivatization

The two nitrile groups in this compound are versatile functional groups that can be transformed into a wide array of other functionalities. Future research should focus on exploring the chemical reactivity of these nitrile groups to create a library of novel benzimidazole derivatives.

Potential transformations could include:

Hydrolysis: Conversion of the nitrile groups to carboxylic acids or amides.

Reduction: Reduction to amines, which could serve as handles for further functionalization.

Cycloaddition reactions: The nitrile groups could participate in [3+2] cycloadditions to form tetrazole or other heterocyclic rings.

Addition of organometallic reagents: Grignard or organolithium reagents could add to the nitriles to form ketones after hydrolysis.

A systematic exploration of these and other transformations would significantly expand the chemical diversity of this scaffold, paving the way for the discovery of new compounds with potentially interesting biological or material properties. The resulting novel compounds and their synthetic routes could be cataloged for future reference.

Contribution to Fundamental Heterocyclic Chemistry

The study of this compound has the potential to make a significant contribution to the fundamental understanding of heterocyclic chemistry. The presence of two strongly electron-withdrawing nitrile groups at key positions of the benzimidazole ring is expected to impart unique electronic and chemical properties.

Research in this area could provide new insights into:

The influence of multiple electron-withdrawing groups on the aromaticity and reactivity of the benzimidazole system.

The development of novel synthetic methodologies for the functionalization of electron-deficient heterocyclic systems.

The exploration of new types of chemical transformations and reaction mechanisms involving dinitrile-substituted heterocycles.

Q & A

Q. Which computational tools are recommended for modeling benzimidazole-dicarbonitrile systems?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.